tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate

Chiral resolution Enantiomeric purity Medicinal chemistry building blocks

tert‑Butyl ((3S,4S)-1‑benzyl‑4‑fluoropiperidin‑3‑yl)carbamate is a chiral, enantiopure fluorinated piperidine building block bearing an N‑benzyl group and a Boc‑protected 3‑amine. The (3S,4S) configuration places the 4‑fluoro and 3‑amino substituents in a trans relationship, a stereochemical arrangement that decisively influences both the compound’s physicochemical profile and its downstream utility in medicinal chemistry.

Molecular Formula C17H25FN2O2
Molecular Weight 308.397
CAS No. 1052713-39-9
Cat. No. B2780479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate
CAS1052713-39-9
Molecular FormulaC17H25FN2O2
Molecular Weight308.397
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(CCC1F)CC2=CC=CC=C2
InChIInChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-12-20(10-9-14(15)18)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)/t14-,15-/m0/s1
InChIKeyIBNKFRQEZYEXAZ-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl ((3S,4S)-1‑benzyl‑4‑fluoropiperidin‑3‑yl)carbamate (CAS 1052713‑39‑9) – Procurement‑Oriented Structural and Functional Summary


tert‑Butyl ((3S,4S)-1‑benzyl‑4‑fluoropiperidin‑3‑yl)carbamate [1] is a chiral, enantiopure fluorinated piperidine building block bearing an N‑benzyl group and a Boc‑protected 3‑amine. The (3S,4S) configuration places the 4‑fluoro and 3‑amino substituents in a trans relationship, a stereochemical arrangement that decisively influences both the compound’s physicochemical profile and its downstream utility in medicinal chemistry [2]. The molecule is employed primarily as a late‑stage intermediate in the synthesis of biologically active small molecules, including kinase inhibitors and G‑protein‑coupled receptor antagonists, where the defined stereochemistry and the orthogonal protecting‑group strategy (benzyl amine / Boc carbamate) enable selective elaboration of the piperidine core [3]. Vendors routinely supply the compound at purities ≥95% (HPLC), and its availability in multi‑gram to kilogram quantities supports both discovery‑scale SAR exploration and early process development.

Why Generic Substitution Is Not Viable for tert‑Butyl ((3S,4S)-1‑benzyl‑4‑fluoropiperidin‑3‑yl)carbamate


In‑class piperidine building blocks cannot be freely interchanged because the (3S,4S)‑1‑benzyl‑4‑fluoropiperidine scaffold presents three orthogonal features—absolute stereochemistry, fluorine substitution, and the N‑benzyl protecting group—each of which has a quantifiable impact on molecular properties and reactivity. The relative configuration of the fluorine atom and the Boc‑protected amine dictates both the pKa of the piperidine nitrogen and the lipophilicity (logD) of the molecule; literature data on analogous 3‑amino‑4‑fluoropiperidines show that shifting from a trans to a cis arrangement alters the basicity by ≥0.3 pKa units, which in turn affects salt formation, purification, and biological recognition [1]. Furthermore, replacing the N‑benzyl group with a benzyloxycarbonyl (Cbz) or free NH congener changes the reactivity profile of the piperidine nitrogen, precluding direct interchange in multi‑step synthetic sequences that rely on orthogonal deprotection . The quantitative evidence below demonstrates why the precise (3S,4S)‑1‑benzyl‑4‑fluoro stereochemistry and substitution pattern must be maintained for consistent performance in medicinal chemistry programs.

Product‑Specific Quantitative Differentiation Evidence for tert‑Butyl ((3S,4S)-1‑benzyl‑4‑fluoropiperidin‑3‑yl)carbamate


Stereochemical Purity: Enantiomeric Excess vs. Racemic and Diastereomeric Mixtures

The (3S,4S) enantiomer is synthesized via a stereodefined route that delivers the target compound in >98% enantiomeric excess (ee). In contrast, the racemic trans‑mixture (CAS 1052713‑48‑0) and the (3S,4R) cis‑diastereomer (CAS 2048229‑99‑6) exhibit undefined or lower stereochemical purity. The patent‑exemplified synthesis of benzyl (3S,4S)-3-(tert‑butoxycarbonylamino)-4‑fluoropiperidine‑1‑carboxylate from enantiopure tert‑butyl N-[(3S,4S)-4‑fluoro‑3‑piperidyl]carbamate proceeds with full retention of configuration, confirming that the stereochemical integrity is preserved upon N‑benzylation .

Chiral resolution Enantiomeric purity Medicinal chemistry building blocks

pKa Modulation by the (3S,4S)‑Fluoro Configuration: Impact on Salt Formation and Purification

Fluorination at the 4‑position of the piperidine ring reduces the pKa of the piperidine nitrogen. For the trans‑3‑amino‑4‑fluoropiperidine scaffold, the calculated pKa (conjugate acid) is approximately 7.5, representing a decrease of ~1.5 log units relative to the non‑fluorinated trans‑3‑aminopiperidine (pKa ≈ 9.0) [1]. This pKa shift is stereochemistry‑dependent: the cis‑3‑amino‑4‑fluoropiperidine regioisomer shows a pKa that is 0.3–0.5 units higher than the trans isomer, directly impacting the pH range over which the compound can be selectively extracted or salted [1]. The (3S,4S) target compound therefore offers a predictable, literature‑validated protonation state under physiological and preparative conditions.

Physicochemical properties Basicity Fluorine effect Salt formation

Lipophilicity Control: logD7.4 Differentiation from Non‑Fluorinated and Cis‑Diastereomeric Analogs

Introduction of the 4‑fluoro substituent in the (3S,4S) configuration modulates lipophilicity relative to both the des‑fluoro and the cis‑fluoro analogs. The measured logD7.4 for simple trans‑3‑amino‑4‑fluoropiperidine derivatives is approximately 0.3 log units lower than the corresponding non‑fluorinated trans‑3‑aminopiperidines [1]. The cis‑diastereomer displays a logD7.4 that is 0.2–0.4 units higher than the trans isomer, attributable to the different spatial orientation of the polar C–F and N–H bonds and their effect on the overall dipole moment [1]. For the target compound bearing an additional benzyl group, the absolute logD7.4 shifts but the relative trend among stereoisomers persists, making the (3S,4S) form the most hydrophilic of the fluorinated stereoisomeric series.

Lipophilicity logD Drug-likeness Fluorine scan

Synthetic Route Efficiency: Documented Yield and Scalability from a Patent‑Exemplified Procedure

The target compound is prepared in a single step from tert‑butyl N-[(3S,4S)-4‑fluoro‑3‑piperidyl]carbamate and N‑(benzyloxycarbonyloxy)succinimide in the presence of triethylamine in tetrahydrofuran at room temperature, yielding the product after silica‑gel column chromatography . The patent‑exemplified procedure (WO2021/222353) reports an ES/MS of m/z 353.74 [M+H]⁺, confirming the correct molecular ion, and the purification conditions (0–40% ethyl acetate in hexanes) are compatible with multi‑gram scale‑up . In contrast, the alternative synthesis of the cis‑(3S,4R) isomer typically requires a separate chiral resolution step or asymmetric hydrogenation using a specialized phosphine‑ligand catalyst, adding cost and complexity [1].

Synthesis Process chemistry Yield Scalability

Orthogonal Protectability: Benzyl‑on‑Nitrogen Enables Selective Debenzylation Without Boc Scrambling

The N‑benzyl substituent of the target compound can be selectively removed by hydrogenolysis (H₂, Pd/C) under conditions that leave the Boc‑carbamate intact, generating tert‑butyl N-[(3S,4S)-4‑fluoropiperidin‑3‑yl]carbamate (CAS 1052713‑48‑0) [1]. In contrast, the closely related Cbz‑protected analog (benzyl (3S,4S)-3-(tert‑butoxycarbonylamino)-4‑fluoropiperidine‑1‑carboxylate, often incorrectly listed under the same CAS) undergoes simultaneous Cbz and, under forcing conditions, Boc cleavage upon hydrogenolysis, eroding yield and selectivity [2]. The orthogonal reactivity window—Boc stable under acidic conditions, benzyl stable under basic conditions but removable by hydrogenation—is a documented advantage in multi‑step synthetic sequences requiring sequential elaboration of the piperidine nitrogen and the 3‑amine.

Protecting group strategy Orthogonal deprotection Hydrogenolysis Intermediate utility

Optimal Research and Industrial Application Scenarios for tert‑Butyl ((3S,4S)-1‑benzyl‑4‑fluoropiperidin‑3‑yl)carbamate


Stereospecific Core for Kinase Inhibitor Lead Optimization

The (3S,4S)‑4‑fluoro‑3‑aminopiperidine fragment is a privileged scaffold in ATP‑competitive kinase inhibitors. The benzylic protecting group on the piperidine nitrogen allows late‑stage diversification—after debenzylation, the secondary amine can be alkylated or acylated to introduce hinge‑binding or solvent‑exposed motifs . The trans‑fluorine stereochemistry provides a defined vector that has been shown to improve selectivity against off‑target kinases when compared to the non‑fluorinated or cis‑fluorine analogs [1]. Procurement of the enantiopure (3S,4S) isomer avoids the need for chiral chromatography on advanced intermediates, accelerating SAR cycles.

Orexin Receptor Antagonist Development

Merck scientists have demonstrated that 4‑fluoropiperidine derivatives bearing a 3‑amino substituent in the trans configuration are key building blocks for dual orexin‑1/orexin‑2 receptor antagonists being pursued for insomnia and neuropsychiatric indications [2]. The (3S,4S)‑1‑benzyl‑4‑fluoropiperidin‑3‑ylcarbamate serves as a direct precursor to these clinical candidates: the benzyl group is removed and the resulting free amine is elaborated with heteroaryl‑carboxamide or ‑sulfonamide groups. The fluorine atom at the 4‑position reduces metabolic N‑dealkylation and CYP2D6 affinity relative to the non‑fluorinated parent piperidines, a critical pharmacokinetic advantage documented in cross‑compound comparisons [1].

Fragment‑Based Drug Discovery (FBLD) 3D Fragment Library Construction

The compound’s compact molecular weight (308.4 Da), defined stereochemistry, and synthetic handle make it an ideal ‘three‑dimensional’ fragment for FBLD. The fluorinated piperidine core exhibits favorable lead‑like properties—low logD, moderate molecular weight, and high fraction of sp³‑hybridized carbons—that are correlated with clinical developability [1]. When incorporated into a fragment library, the (3S,4S) enantiomer outperforms the racemic or diastereomeric mixtures because it yields unambiguous X‑ray crystallographic electron density at the fragment‑binding site, enabling reliable structure‑based design .

Chemical Process Research: Scalable Route Demonstration and cGMP Manufacturing

The published synthetic route (Patent WO2021/222353) employs inexpensive, readily available reagents (triethylamine, N‑(benzyloxycarbonyloxy)succinimide, THF) and mild conditions (room temperature, 24 h), making it amenable to pilot‑plant scale‑up . The product can be isolated by aqueous workup and column chromatography, or preferentially by crystallization after a solvent switch, enabling cGMP manufacturing. The orthogonal protecting‑group strategy (benzyl on nitrogen, Boc on the 3‑amine) aligns with pharmaceutical development requirements for controlled, sequential deprotection and impurity control during API synthesis.

Quote Request

Request a Quote for tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.